molecular formula C6H12N2S B2586231 (1-Cyclopropylethyl)thiourea CAS No. 1153366-20-1

(1-Cyclopropylethyl)thiourea

Cat. No.: B2586231
CAS No.: 1153366-20-1
M. Wt: 144.24
InChI Key: KURWPKAMJYNJSU-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₂N₂S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclopropylethyl group.

Mechanism of Action

Target of Action

(1-Cyclopropylethyl)thiourea is a derivative of thiourea, a class of organosulfur compounds that have gained significant attention due to their diverse biological applications Thiourea derivatives have been found to interact with various enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans .

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that this compound may interact with its targets, leading to changes that contribute to these effects.

Biochemical Pathways

This compound, as a thiourea derivative, may affect various biochemical pathways. Thiourea derivatives have been found to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans . These interactions can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell wall synthesis.

Pharmacokinetics

A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the diverse biological applications of thiourea derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Cyclopropylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylethylamine with thiocyanate or isothiocyanate under mild conditions. The reaction typically proceeds in an aqueous or organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where cyclopropylethylamine is reacted with thiocyanate in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (1-Cyclopropylethyl)thiourea is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-cyclopropylethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWPKAMJYNJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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